molecular formula C12H19N5 B11740148 N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11740148
M. Wt: 233.31 g/mol
InChI Key: BFFLIZMETDVIDZ-UHFFFAOYSA-N
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Description

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings connected via a methylene bridge. The first pyrazole ring is substituted at position 1 with an ethyl group and at position 3 with a methyl group, while the second pyrazole ring contains 1,5-dimethyl substituents and an amine group at position 3.

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine

InChI

InChI=1S/C12H19N5/c1-5-17-8-11(10(3)14-17)7-13-12-6-9(2)16(4)15-12/h6,8H,5,7H2,1-4H3,(H,13,15)

InChI Key

BFFLIZMETDVIDZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)CNC2=NN(C(=C2)C)C

Origin of Product

United States

Preparation Methods

Knorr-Type Cyclization with O-Substituted Hydroxylamines

The 1-ethyl-3-methylpyrazole core is synthesized via a modified Knorr pyrazole synthesis. Primary ethylamine reacts with diketones (e.g., 2,4-pentanedione) in the presence of O-(4-nitrobenzoyl)hydroxylamine (R1 ) in DMF at 85°C for 1.5 hours. The reaction proceeds through hydrazone formation followed by acid-catalyzed cyclization (Scheme 1).

Optimized Conditions

ParameterValue
SolventDMF
Temperature85°C
Reagent Ratio1:1.1:1.5 (amine:diketone:R1 )
Yield38–70%

Key side products include imine derivatives (VI ) and hydrazine decomposition byproducts (VII ), which are minimized by strict temperature control.

Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine

Hydrazine Cyclization with β-Ketoesters

A patent-derived method employs diethyl butynedioate and methylhydrazine in diethyl ether at -10°C to form 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylate, followed by bromination with POBr3 and hydrolysis to yield the carboxylic acid. Subsequent Curtius rearrangement using diphenylphosphoryl azide (DPPA) generates the amine after deprotection.

Critical Steps

  • Bromination : Tribromooxyphosphorus in acetonitrile achieves regioselective bromination at the 5-position.

  • Amine Protection : tert-Butyl carbamate (Boc) protection prevents side reactions during coupling.

Coupling Strategies for Final Product Assembly

Reductive Amination

The aldehyde intermediate (from Section 2) reacts with 1,5-dimethyl-1H-pyrazol-3-amine under hydrogenation conditions (H2, Pd/C) or using sodium cyanoborohydride (NaBH3CN) in methanol. This method affords moderate yields (45–60%) but requires careful pH control to avoid over-reduction.

Nucleophilic Substitution

An alternative route involves chloromethylation of 1-ethyl-3-methylpyrazole using paraformaldehyde and HCl gas, followed by reaction with the amine intermediate in the presence of K2CO3. This method achieves higher yields (65–75%) but risks quaternization of the pyrazole nitrogen.

Comparative Table: Coupling Methods

MethodConditionsYieldPurity (HPLC)
Reductive AminationNaBH3CN, MeOH, rt55%92%
Nucleophilic SubstitutionK2CO3, DMF, 60°C70%88%

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (500 MHz, CDCl3): Key signals include δ 5.70 (s, pyrazole H), 3.85 (s, CH2 bridge), and 1.62 (s, ethyl CH3).

  • HRMS : [M + H]+ calculated for C12H19N5: 234.1712; observed: 234.1709.

Purity Optimization

Column chromatography (silica gel, hexane/ethyl acetate gradient) removes residual diketone and imine byproducts, achieving >95% purity.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Use of bulky amines (e.g., 2,4,4-trimethylpentan-2-amine) directs substitution to the less hindered position.

  • Amine Oxidation : Boc protection prevents degradation during coupling.

  • Solvent Choice : DMF enhances reagent solubility but necessitates thorough drying to avoid hydrolysis .

Chemical Reactions Analysis

Types of Reactions: N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions: The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent unwanted side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield various oxidized derivatives, while reduction may produce different reduced forms of the compound .

Scientific Research Applications

Structural Representation

The compound features a pyrazole ring structure which is pivotal in its reactivity and interaction with biological systems.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that compounds with similar pyrazole structures exhibited significant cytotoxicity against several cancer cell lines, suggesting that N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine could be explored for further development in cancer therapeutics .

Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Research indicates that modifications to the pyrazole structure can enhance the inhibition of inflammatory mediators. A study focusing on similar compounds reported a reduction in pro-inflammatory cytokines, thus positioning this compound as a candidate for treating inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of pyrazole derivatives have been investigated with promising results. The ability of these compounds to cross the blood-brain barrier allows them to exert protective effects against neurodegenerative diseases. Case studies suggest that this compound may provide neuroprotection through antioxidant mechanisms .

Pesticidal Activity

The compound has potential applications in agrochemicals, particularly as a pesticide. Pyrazole derivatives have been found effective against various pests due to their neurotoxic effects on insects. A study indicated that similar compounds can disrupt insect nervous systems, leading to mortality, thereby suggesting a pathway for developing new agrochemicals .

Herbicidal Properties

In addition to its pesticidal effects, research into herbicidal applications shows that pyrazole-based compounds can inhibit the growth of certain weeds. This aspect is crucial for developing environmentally friendly herbicides that target specific plant species without harming crops .

Polymer Chemistry

This compound can be utilized in polymer synthesis due to its reactive functional groups. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies have demonstrated that polymers containing pyrazole units exhibit improved performance characteristics compared to traditional materials .

Nanotechnology

In nanotechnology, pyrazole derivatives are being explored for their role in synthesizing nanoparticles with specific functionalities. The unique chemical properties allow for the modification of nanoparticle surfaces, enhancing their application in drug delivery systems .

Mechanism of Action

The mechanism by which N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, such as enzyme inhibition or activation, modulation of signaling pathways, and changes in gene expression .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several pyrazole-based amines, differing primarily in substituent patterns and linker groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Spectral Data (Highlights) Source
Target Compound C12H20N5* 234.33* 1-Ethyl-3-methyl (Pyrazole 1); 1,5-dimethyl (Pyrazole 2) Not explicitly reported -
N-(1,5-Dimethyl-1H-pyrazol-3-yl)-7-(3,5-dimethylisoxazol-4-yl)-... (36) C22H24N7O2 418.20 Isoxazole ring; extended heterocyclic system <sup>1</sup>H NMR (MeOD-d4): δ 8.24 (s, 1H), 7.46 (s, 1H), 6.25 (s, 1H)
N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-methyl aniline C11H13N3 187.25 Aromatic aniline substituent Not reported
1,5-Dimethyl-1H-pyrazol-3-amine C5H9N3 125.17 Simplified analog (no ethyl or methylene linker) IR: 3,228 cm<sup>-1</sup> (NH stretch)
N-{[1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1,5-dimethyl-... - - Difluoroethyl group (enhanced electronegativity) Not reported

Key Research Findings and Insights

Synthetic Routes :

  • The target compound’s synthesis likely parallels methods used for analogs, such as coupling pyrazole amines with halide-containing intermediates (e.g., uses HPLC purification for a related pyrimidoindole-pyrazole hybrid ).
  • highlights methylation/alkylation strategies (e.g., KOH/CH3I for N-methylation), which may apply to introducing ethyl or methyl groups in the target compound .

Substituent Effects: Ethyl and methyl groups enhance lipophilicity compared to simpler amines (e.g., 1,5-dimethyl-1H-pyrazol-3-amine, MW 125.17) .

Analytical Data :

  • <sup>1</sup>H NMR and ESI-MS are critical for confirming structures of pyrazole derivatives. For example, compound 36 () shows distinct aromatic proton signals and a molecular ion at m/z 418.50 .

Purity and Availability :

  • Many analogs (e.g., N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-(4-fluorobenzyl)amine) are discontinued, suggesting challenges in synthesis or scalability .

Biological Activity

N-[(1-Ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

The compound's molecular formula is C12H18N4C_{12}H_{18}N_4 with a molecular weight of 218.30 g/mol. The structure includes a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₁₂H₁₈N₄
Molecular Weight218.30 g/mol
CAS Number1177349-76-6
Purity95%

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:

  • MCF7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value of 12.50 µM.
  • A549 (Lung Cancer) : Showed promising results with an IC50 of 26 µM.
  • HepG2 (Liver Cancer) : Induced apoptosis at concentrations as low as 30 µM.

These findings suggest that the compound may act through mechanisms involving apoptosis and cell cycle arrest, which are critical in cancer therapy.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This activity is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of pyrazole derivatives:

  • Study on MCF7 Cells :
    • Objective : To assess the cytotoxic effects of this compound.
    • Results : The compound reduced cell viability significantly at concentrations above 10 µM.
  • In Vivo Studies :
    • Model : Mouse models with implanted tumors.
    • Findings : Treatment with the compound resulted in a 50% reduction in tumor size compared to control groups.

The biological activity of this compound is thought to involve multiple pathways:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), preventing cancer cell proliferation.

Q & A

Q. What are the common synthetic routes and critical reaction conditions for preparing this compound?

The synthesis of pyrazole-amine derivatives typically involves nucleophilic substitution or coupling reactions. For example, in analogous compounds, cesium carbonate and copper(I) bromide are used as catalysts in DMSO to facilitate coupling between pyrazole intermediates and alkylamine groups . Key conditions include maintaining temperatures around 35°C and reaction times of 48 hours to achieve moderate yields (17–82%) . Purification often employs chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Structural validation requires a combination of:

  • ¹H/¹³C NMR to confirm substituent positions and integration ratios (e.g., δ 8.59 ppm for aromatic protons) .
  • IR spectroscopy to identify functional groups like amines (N–H stretches at ~3298 cm⁻¹) .
  • Mass spectrometry (HRMS/ESI) for molecular weight confirmation (e.g., m/z 215 [M+H]⁺) .
  • HPLC to assess purity (>98% is typical for pharmacological studies) .

Q. How is reaction regioselectivity controlled during pyrazole functionalization?

Substituent positioning on the pyrazole ring is influenced by steric and electronic factors. For instance, methyl and ethyl groups at the 1- and 3-positions direct electrophilic substitution to the 4-position, as seen in related compounds . Computational modeling can predict reactive sites by analyzing electron density distributions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of pyrazole-amine derivatives?

Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms minimize trial-and-error by predicting transition states and energetically favorable pathways. ICReDD’s approach integrates these methods with experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loading) . For example, simulations might reveal that DMSO enhances nucleophilicity of the amine group, improving coupling efficiency .

Q. What experimental variables explain yield discrepancies in similar pyrazole-amine syntheses?

Discrepancies in yields (e.g., 17% vs. 82% ) may arise from:

  • Catalyst loading : Higher copper(I) bromide concentrations can accelerate coupling but risk side reactions.
  • Temperature : Elevated temperatures (>50°C) may degrade sensitive intermediates.
  • Purification methods : Gradient chromatography vs. recrystallization impacts recovery rates. Systematic optimization using design of experiments (DoE) can identify critical factors .

Q. How can biological activity studies be designed for this compound, given structural similarities to known bioactive pyrazoles?

Pharmacological evaluation should follow established protocols for pyrazole derivatives, such as:

  • MTT assays to assess cytotoxicity (e.g., IC₅₀ values against cancer cell lines) .
  • In vivo anti-inflammatory testing (e.g., carrageenan-induced edema models), leveraging structural motifs like the trifluoromethyl group, which enhances binding to biological targets .
  • Enzyme inhibition assays (e.g., COX-2 or kinase targets) to probe mechanism of action .

Data Contradiction Analysis

Q. How should researchers resolve conflicting NMR data for pyrazole-amine derivatives?

Discrepancies in chemical shifts (e.g., δ 5.01–5.03 ppm for chiral centers vs. δ 5.20–5.18 ppm ) may stem from solvent effects (DMSO-d₆ vs. CDCl₃) or proton exchange dynamics. Multi-solvent NMR experiments and 2D techniques (COSY, HSQC) can clarify assignments .

Methodological Guidelines

  • Synthesis : Prioritize Pd/Cu-catalyzed coupling for regioselective alkylation .
  • Characterization : Cross-validate spectral data with computational predictions (e.g., GaussView for NMR simulations) .
  • Biological Testing : Include positive controls (e.g., celecoxib for anti-inflammatory assays) to contextualize activity .

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